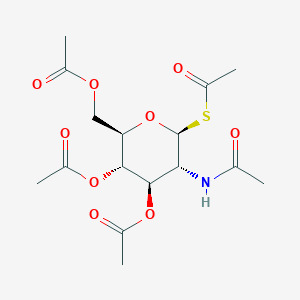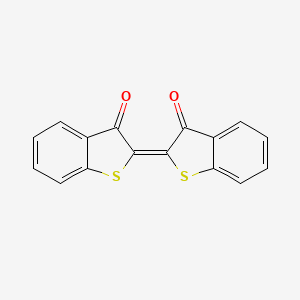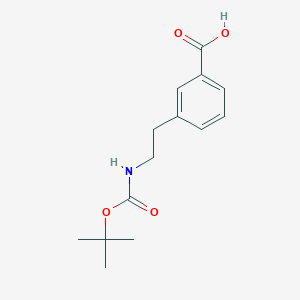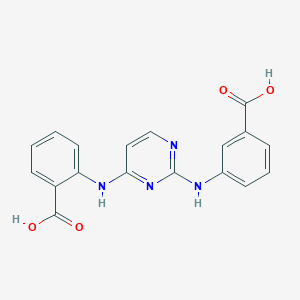
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-thioglucopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-thioglucopyranose is a complex organic compound that belongs to the class of thioglycosides. It is characterized by its unique structure, which includes multiple acetyl groups and a sulfur atom replacing the oxygen atom in the glucose ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-thioglucopyranose typically involves multiple steps, starting with the protection of glucose derivatives. Reaction conditions often require the use of strong acids or bases, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. Large-scale reactors and advanced purification techniques are employed to ensure the consistency and quality of the final product. The use of continuous flow chemistry and automated systems can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-thioglucopyranose can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the acetyl groups and the sulfur atom in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: Reduction reactions often involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as thiols or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound. These products can be further modified or utilized in different applications.
科学研究应用
Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules, including glycopeptides and glycolipids. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-thioglucopyranose is employed in the study of glycosylation processes and the interactions between carbohydrates and proteins. It serves as a model compound for understanding the role of sulfur-containing sugars in biological systems.
Medicine: . Its ability to inhibit bacterial cell wall synthesis makes it a valuable candidate for combating antibiotic-resistant bacteria.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it an important component in various manufacturing processes.
作用机制
The mechanism by which 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-thioglucopyranose exerts its effects involves its interaction with molecular targets and pathways. The presence of the sulfur atom enhances its binding affinity to certain enzymes and receptors, leading to specific biological activities. The acetyl groups also play a role in modulating the compound's reactivity and stability.
相似化合物的比较
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-galactopyranose: This compound is structurally similar but contains a galactose ring instead of glucose.
2-Acetamido-2-deoxy-beta-D-glucopyranose: This compound lacks the acetyl groups and sulfur atom present in the target compound.
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-alpha-D-galactopyranose: This compound has a different anomeric configuration compared to the target compound.
Uniqueness: The uniqueness of 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-thioglucopyranose lies in its combination of acetyl groups and sulfur atom, which provides distinct chemical and biological properties compared to its analogs
属性
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-acetylsulfanyloxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO9S/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)26-16(13)27-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12-,13-,14-,15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVQIBIWKBDEPG-QCODTGAPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1SC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1SC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,4-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B7883001.png)

![5-[(6-chloropyridin-3-yl)methylidene]-3-ethyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B7883009.png)

![(2E)-6-hydroxy-2-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-benzofuran-3-one](/img/structure/B7883033.png)

![3-Ethoxy-4-[(3-nitrobenzyl)oxy]-5-(prop-2-en-1-yl)benzaldehyde](/img/structure/B7883045.png)
![7-Amino-5-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B7883050.png)

![1-(3-Nitropyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B7883076.png)
![(3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate](/img/structure/B7883084.png)

![3-phenyl-5-[(thiophen-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B7883102.png)
![6-ethyl-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B7883108.png)
